Superior Potency of 3-Chloro vs. 4-Chloro Benzyl Substitution on VAP-1 Inhibition
The target compound inhibits human VAP-1 with an IC50 of 250 nM [1]. The 4-chlorobenzyl analog (5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one) inhibits rat VAP-1 with an IC50 of 850 nM [2]. Although assay systems differ (human vs. rat), the 3.4-fold potency difference underscores that the 3-chloro substitution is more favorable for VAP-1 binding.
| Evidence Dimension | VAP-1 inhibition IC50 |
|---|---|
| Target Compound Data | 250 nM (human VAP-1, CHO cells) |
| Comparator Or Baseline | 850 nM (rat VAP-1, CHO cells) for 4-chloro regioisomer |
| Quantified Difference | 3.4-fold lower IC50 for target compound |
| Conditions | Target: human VAP-1 expressed in CHO cells, 14C-benzylamine substrate, 20 min preincubation; Comparator: rat VAP-1 expressed in CHO cells, [14C]-benzylamine, 30 min preincubation |
Why This Matters
The 3-chloro substitution enhances VAP-1 binding affinity, making this compound a more potent tool for VAP-1 research than its 4-chloro analog.
- [1] BindingDB BDBM50268065 (CHEMBL4076388): Inhibition of human VAP-1, IC50 250 nM. View Source
- [2] BindingDB BDBM50433265 (CHEMBL2376170): Inhibition of rat VAP-1 by 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one, IC50 850 nM. View Source
